Cas no 74927-11-0 (D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI))

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI) structure
74927-11-0 structure
Nome del prodotto:D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI)
Numero CAS:74927-11-0
MF:C21H29N7O14P2
MW:665.440986394882
CID:565654
PubChem ID:928

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazolo[4,3-d]pyrimidine,D-ribitol deriv.
    • dihydronicotinamide formycin dinucleotide
    • 5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI)
    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'&reg
    • CERAPP_26258
    • NS00041065
    • dihydronicotinamide adenine dinu-cleotide
    • SCHEMBL12253377
    • NFDH
    • SCHEMBL20208004
    • Dihydronicotinamide-adenine dinucleotide
    • 74927-11-0
    • D-Ribitol, 1-C-(7-amino-1H-pyrazolo(4,3-d)pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogen diphosphate), 5-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide, (S)-
    • DTXSID20861594
    • SCHEMBL25792100
    • FT-0622883
    • [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI)
    • Inchi: InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)
    • Chiave InChI: BOPGDPNILDQYTO-UHFFFAOYSA-N
    • Sorrisi: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Proprietà calcolate

  • Massa esatta: 665.124772
  • Massa monoisotopica: 665.124772
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 330
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 2
  • Superficie polare topologica: 318
  • Carica superficiale: 0
  • XLogP3: 2.8

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI) Letteratura correlata

Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.